molecular formula C15H17N3O6 B12191719 N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine

Cat. No.: B12191719
M. Wt: 335.31 g/mol
InChI Key: UVHWONBNKIHGCE-UHFFFAOYSA-N
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Description

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine typically involves the reaction of 4,7-dimethoxyindole with glycine derivatives under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the indole ring.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors in the body, modulating their activity. This compound may exert its effects through pathways involving oxidative stress reduction and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine
  • N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-phenylalanine

Uniqueness

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine is unique due to its specific structure, which combines the indole ring with a glycylglycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

2-[[2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H17N3O6/c1-23-10-3-4-11(24-2)14-8(10)5-9(18-14)15(22)17-6-12(19)16-7-13(20)21/h3-5,18H,6-7H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)

InChI Key

UVHWONBNKIHGCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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